molecular formula C7H10ClN3 B1669615 Crimidine CAS No. 535-89-7

Crimidine

Cat. No. B1669615
CAS RN: 535-89-7
M. Wt: 171.63 g/mol
InChI Key: HJIUPFPIEBPYIE-UHFFFAOYSA-N
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Description

Crimidine is a convulsant poison that was originally used as a rodenticide . It is a brown waxy solid or colorless crystal . It was originally produced in the 1940s by the conglomerate, IG Farben .


Molecular Structure Analysis

Crimidine has a molecular formula of C7H10ClN3 and a molecular weight of 171.63 . It contains a pyrimidine ring, which is also present in Vitamin B6 .


Chemical Reactions Analysis

Crimidine does not rapidly react with air or water . It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Crimidine is a brown waxy solid or colorless crystal . It does not rapidly react with air or water . It is super toxic with a probable oral lethal dose in humans of less than 5 mg/kg .

Scientific Research Applications

Detection and Analysis of Crimidine

Crimidine, identified as 2-chloro, 4-methyl, 6-dimethylamidopyrimidine, is a synthetic rodenticide known to cause acute poisonings in humans. Researchers have developed methods to determine crimidine levels in human serum using High-Performance Liquid Chromatography coupled with Electrospray Ionization and Mass Spectrometry (HPLC/ES/MS). This method, as described by Besnard et al. (2002), was applied in a case of crimidine intoxication to analyze serum samples at different times, demonstrating its utility in clinical diagnostics and toxicology studies (Besnard et al., 2002).

Fluorescence Studies of Perimidines

Perimidines, closely related to crimidine, have been extensively studied for various therapeutic properties, including anticancer, antimicrobial, and antiulcer activities. Their heterocyclic structure, embodying the naphthalene moiety, is of significant interest in bio-imaging and biomolecule staining due to its high fluorescence. Giani et al. (2016) conducted spectroscopic characterization of perimidine derivatives, aiming to design compounds combining biological activity and detectable fluorescence in physiological environments (Giani et al., 2016).

Rodenticide Analysis in Food and Body Fluids

Hao et al. (2014) developed a sensitive method using HPLC for determining residues of several anticoagulant rodenticides, including crimidine, in foodstuffs and body fluids. This method is essential for public health and safety, as it helps detect and quantify crimidine and similar compounds in various samples, thereby contributing to food safety and forensic investigations (Hao et al., 2014)

Safety And Hazards

Crimidine is classified as an extremely hazardous substance in the United States . It is super toxic; the probable oral lethal dose in humans is less than 5 mg/kg . It may cause serious central nervous system damage leading to convulsions .

properties

IUPAC Name

2-chloro-N,N,6-trimethylpyrimidin-4-amine
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InChI

InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3
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InChI Key

HJIUPFPIEBPYIE-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=N1)Cl)N(C)C
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Molecular Formula

C7H10ClN3
Record name CRIMIDINE
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DSSTOX Substance ID

DTXSID0041800
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Molecular Weight

171.63 g/mol
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Physical Description

Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; Commercial product is brown and waxy; [HSDB] Colorless odorless crystalline solid; [MSDSonline]
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Boiling Point

284 to 297 °F at 4 mmHg (EPA, 1998), 140-147 °C at 4 mm Hg
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Solubility

Very soluble in ethanol, In water, 9.4 g/L at 20 °C, Readily soluble in dichloromethane, 2-propanol, toluene, Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids.
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Vapor Pressure

Less than 10-5 at 68F (EPA, 1998), 0.02 [mmHg]
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Mechanism of Action

Crimidine is a rapidly acting convulsant pyridoxine antagonist ..., In an attempt to elucidate the mechanism of the convulsive action of Castrix, the effects of Castrix and its analogs on several enzymes, their convulsive effects in mice, and the influence of other compounds on the convulsive effects of Castrix were investigated. At high concentrations in vitro, Castrix inhibited the activities of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase. The activities of these enzymes were not significantly altered by Castrix in vivo. Several structural analogs of Castrix displayed similar convulsive activity in mice. The elimination of chlorine from Castrix changed the mode of convulsive action, and the convulsions in this case could not be prevented by administration of vitamin B6. Replacing the 4-dimethylamino group of Castrix with an amino group eliminated the convulsive action but gave a depressive action. The mechanism by which Castrix competes with vitamin B6 was not found, since other vitamin B6 antagonists (e.g., toxopyrimidine) protected against the convulsive action of Castrix. ..., Pyrimidinamine rodenticide
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Impurities

Inactive waxy 4-chloro-2-dimethylamino isomer
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Product Name

Crimidine

Color/Form

Colorless crystals

CAS RN

535-89-7
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Melting Point

189 °F (EPA, 1998), 87 °C, Brown waxy solid; mp: 87 °C /commercial crimidine/, MP: 218 °C /Crimidine hydrochloride/, MP: 146 °C /Crimidine picrate/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
P De Saqui-Sannes, P Nups, P Le Bars… - Journal of analytical …, 1996 - academic.oup.com
In an attempt to improve the sensitivity and selectivity of thin-layer chromatographic analysis for the detection of strychnine and crimidine in biological samples, a rapid high-performance …
Number of citations: 19 academic.oup.com
UP Gnonsoro, KM Yao, BL Yao, A Dembele… - International Journal of …, 2016 - ajol.info
… par l’aldicarbe et la crimidine à des fréquences de détection … crimidine est utilisée ou rejetée de façon illégale dans la zone d’étude, et que les niveaux de concentration de la crimidine …
Number of citations: 6 www.ajol.info
JT Lumeij, AJH Schotman, HW de Vries - Veterinary Quarterly, 1983 - Taylor & Francis
… SUMMARY The diagnosis and treatment of a case of crimidine poisoning in a dog are … for crimidine, general treatment principles for poisoning were followed. The treatment of crimidine …
Number of citations: 4 www.tandfonline.com
EG Hoskam, HV Beek - Journal of the Association of Official …, 1974 - academic.oup.com
Crimidine (2-chloro-4-dimethylamino-6-methylpyrimidine), the active ingredient of the rodenticide Castrix, is extracted from animal stomach or gizzard contents with chloroform in an …
Number of citations: 3 academic.oup.com
E Tkadlec - Crop Protection, 1994 - Elsevier
… ) to crimidine. The acute LD 50 values for common and Brandt's voles were 2.00 and 2.26 mg kg −1 , respectively. Feeding tests with 0.005, 0.02, 0.1, 0.5 and 2.5% crimidine … , crimidine …
Number of citations: 1 www.sciencedirect.com
T Besnard, N Sadeg, N Ricart, J Richecœur… - Acta Clinica …, 2002 - Taylor & Francis
Crimidine (2 chloro, 4 methyl, 6 dimethyl amidopyrine) is a synthetic rodenticide which causes acute poisonings after oral ingestion in human. Major toxic effects are consciousness …
Number of citations: 1 www.tandfonline.com
TY Helal, AH Omar, MS Arafa… - Assiut Veterinary …, 1975 - avmj.journals.ekb.eg
Crimidine caused a relatively rapid death when given in lethal doses. Before death, animals showed neurologic signs suggestive of significant toxic involvement of the central nervous …
Number of citations: 3 avmj.journals.ekb.eg
UP Gnonsoro, KM Yao, BL Yao… - International Journal of …, 2016 - cabdirect.org
… levels of aldicarb and crimidine residues in waters and … by the aldicarb and the crimidine, with detection frequencies … The aldicarb and crimidine concentrations were significantly …
Number of citations: 0 www.cabdirect.org
Y Hao, X Dong, S Liang, H Sun - Analytical Methods, 2014 - pubs.rsc.org
… 1 (crimidine) to 13 μg kg−1 (bromadiolone) for solid samples and from 0.02 μg mL−1 (crimidine) … The mean recoveries for warfarin, coumatetralyl, crimidine, and bromadiolone at the two …
Number of citations: 10 pubs.rsc.org
E Tkadlec, R Gattermann - Biological Rhythm Research, 1993 - Taylor & Francis
… In the present study, we investigated possible circadian effects of zinc phosphide and crimidine in two rodent species differing in daily activity patterns. We used the common vole (…
Number of citations: 4 www.tandfonline.com

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